3,17beta-Estradiol-3-methylether-17-decanoate structure and synthesis
3,17beta-Estradiol-3-methylether-17-decanoate structure and synthesis
An In-depth Technical Guide to 3,17β-Estradiol-3-methylether-17-decanoate: Structure, Synthesis, and Characterization
Introduction
3,17β-Estradiol-3-methylether-17-decanoate is a synthetic derivative of estradiol, the primary female sex hormone. As a doubly modified steroid, it incorporates two key structural alterations to the parent estradiol molecule: a methyl ether at the 3-position phenolic hydroxyl group and a decanoate ester at the 17β-position secondary alcohol. These modifications are not merely academic; they are deliberate chemical changes designed to modulate the compound's physicochemical and pharmacokinetic properties. The 3-methyl ether group, also found in the well-known estrogen mestranol, serves to protect the phenolic hydroxyl group, while the long-chain decanoate ester at the 17β-position significantly increases the molecule's lipophilicity.[1][2] This structural design places the compound in the category of long-acting estrogen prodrugs, which form a depot in fatty tissue upon intramuscular injection, leading to a slow release and extended duration of action.[1][3][4] This guide provides a comprehensive overview of the compound's structure, a proposed synthetic pathway based on established steroid chemistry, and the analytical techniques required for its characterization, tailored for researchers and professionals in drug development and organic synthesis.
Part 1: Molecular Structure and Physicochemical Properties
The foundational step in understanding any molecule is a thorough analysis of its structure. 3,17β-Estradiol-3-methylether-17-decanoate is built upon the classic four-ring steroid nucleus, specifically the estrane core.
The IUPAC name, [(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate, precisely describes this intricate structure.[5] The "3-methoxy" denotes the ether modification on the A-ring, while the "17-yl decanoate" specifies the long-chain ester at the 17β position on the D-ring. This decanoate chain is a ten-carbon aliphatic acid (decanoic acid) linked via an ester bond.
Caption: Proposed two-step synthetic workflow.
Detailed Experimental Protocol (Proposed)
This protocol is a representative methodology. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.
Step 1: Synthesis of Estradiol 3-methyl ether
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Causality: The phenolic hydroxyl at C3 is more acidic than the alcoholic hydroxyl at C17. Using a mild base like potassium carbonate (K₂CO₃) and a methylating agent like dimethyl sulfate (DMS) in a polar aprotic solvent like acetone allows for selective methylation at the C3 position. The reaction is run under reflux to ensure a reasonable reaction rate.
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Protocol:
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To a solution of 17β-estradiol (1 equivalent) in acetone, add anhydrous potassium carbonate (3-4 equivalents).
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Stir the suspension vigorously at room temperature for 30 minutes.
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Add dimethyl sulfate (1.5-2 equivalents) dropwise to the suspension.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
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Evaporate the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by recrystallization from a solvent system like methanol/water to yield pure estradiol 3-methyl ether. [6] Step 2: Synthesis of 3,17β-Estradiol-3-methylether-17-decanoate
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Causality: The 17β-hydroxyl group is now the only reactive site for acylation. The use of a highly reactive acylating agent like decanoyl chloride in the presence of a base like pyridine (which acts as both a solvent and an acid scavenger) provides an efficient means of forming the ester bond. The reaction is typically run at or slightly above room temperature. The synthesis of a similar compound, 16α-bromoacetoxyestradiol 3-methyl ether, utilizes condensation with the corresponding acid in the presence of dicyclohexylcarbodiimide (DCC), which represents an alternative and viable esterification strategy. [7][8]* Protocol:
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Dissolve the estradiol 3-methyl ether (1 equivalent) obtained from Step 1 in anhydrous pyridine.
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Cool the solution in an ice bath.
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Add decanoyl chloride (1.2-1.5 equivalents) dropwise with stirring, ensuring the temperature remains low.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
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Upon completion, pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the pyridine.
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Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash successively with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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The resulting crude product should be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
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Part 3: Analytical Characterization and Quality Control
A rigorous analytical workflow is essential to confirm the identity and purity of the final product. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of the methoxy group (a singlet around 3.7-3.8 ppm), the long aliphatic decanoate chain (multiple signals in the 0.8-2.5 ppm range), and the characteristic signals of the steroid backbone. ¹³C NMR will show a signal for the methoxy carbon around 55 ppm and the carbonyl carbon of the ester around 173 ppm. [9]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight (440.3290 Da) and elemental composition (C₂₉H₄₄O₃). [5]* Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of a broad O-H stretch from the starting material and the appearance of a strong C=O stretch for the ester group (typically around 1730-1740 cm⁻¹), along with C-O stretching bands.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for determining the purity of the final compound. A suitable method would use a C18 column with a mobile phase of acetonitrile/water or methanol/water.
Table 2: Expected Analytical Data
| Technique | Expected Result | Purpose |
|---|---|---|
| ¹H NMR | Signals for aromatic protons, steroid backbone, OCH₃ singlet (~3.7 ppm), and aliphatic decanoate chain protons. | Structural Confirmation |
| ¹³C NMR | ~29 distinct carbon signals, including ester carbonyl (~173 ppm) and methoxy carbon (~55 ppm). | Structural Confirmation |
| HRMS (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to C₂₉H₄₄O₃. | Molecular Formula Verification |
| IR (KBr) | Strong C=O stretch (~1735 cm⁻¹), C-O stretch, aromatic C=C stretches. Absence of -OH band. | Functional Group Identification |
| HPLC | Single major peak (>98% purity). | Purity Assessment |
Part 4: Pharmacological Context and Potential Applications
3,17β-Estradiol-3-methylether-17-decanoate is best understood as a prodrug of estradiol.
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Mechanism of Action (Inferred): In its intact form, the molecule is expected to have very low affinity for estrogen receptors. [1][2]Its estrogenic activity is dependent on in-vivo hydrolysis of the 17-decanoate ester by esterase enzymes to release estradiol 3-methyl ether, which can then be further demethylated at the 3-position to release the active estradiol.
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Pharmacokinetic Profile (Predicted): The defining feature of this molecule is the long-chain decanoate ester. Esterification of estradiol at the C17β position with long-chain fatty acids dramatically increases lipophilicity. [3][10]When administered via intramuscular injection in an oil vehicle, it forms a depot in the muscle or adipose tissue. The drug is then slowly released from this depot into circulation and subsequently hydrolyzed. The longer and more lipophilic the ester chain, the slower the absorption and the longer the duration of action. [1]Estradiol undecylate (an 11-carbon ester) has a very extended duration, suggesting that the 10-carbon decanoate ester would also provide a long-acting estrogenic effect. [1]* Therapeutic Potential: As a long-acting estrogen, this compound could be investigated for use in hormone replacement therapy for menopausal symptoms or in the treatment of hypoestrogenism. The primary advantage would be a reduction in dosing frequency, potentially to once every few weeks or even monthly, which would improve patient compliance. [4]
Conclusion
3,17β-Estradiol-3-methylether-17-decanoate is a thoughtfully designed estradiol derivative engineered for sustained action. Its synthesis, while requiring careful control of selectivity, follows established and reliable chemical transformations. The dual modification of a 3-methyl ether and a 17-decanoate ester creates a highly lipophilic prodrug with potential for long-acting therapeutic applications. The analytical and pharmacological principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and similar long-chain steroid esters.
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